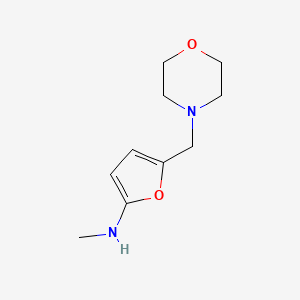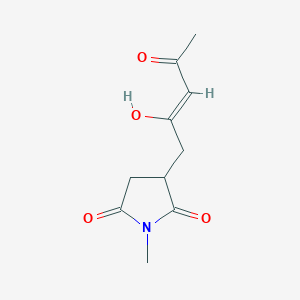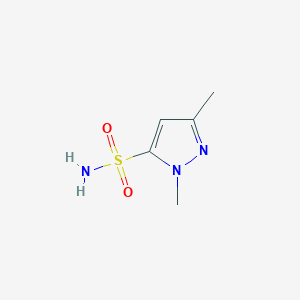
tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and a tert-butyl carbamate group
Métodos De Preparación
The synthesis of tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate can be compared with other pyrimidine derivatives, such as:
- tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
- tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate
These compounds share similar structural features but differ in their specific substituents and positions on the pyrimidine ring, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C10H12F3N3O2 |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(trifluoromethyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-7-14-5-4-6(15-7)10(11,12)13/h4-5H,1-3H3,(H,14,15,16,17) |
Clave InChI |
BXEDELWPCRJCPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
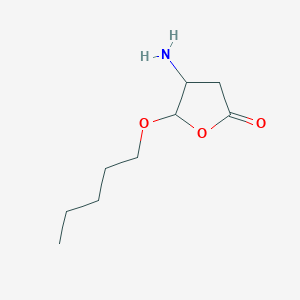
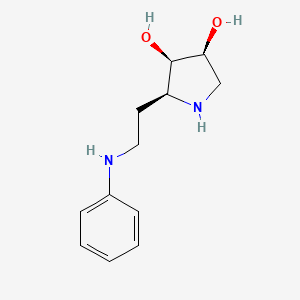

![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
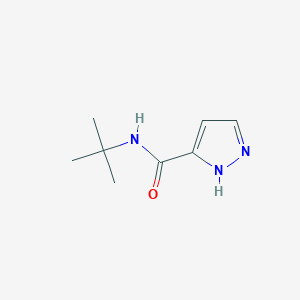
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
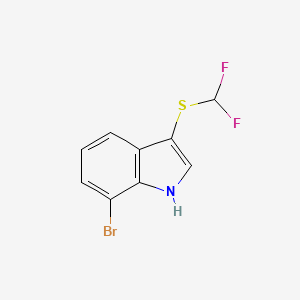
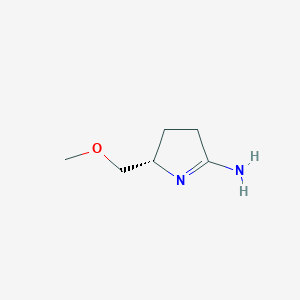
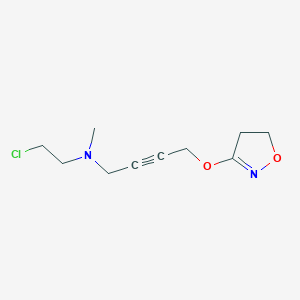
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
